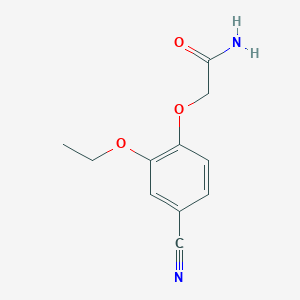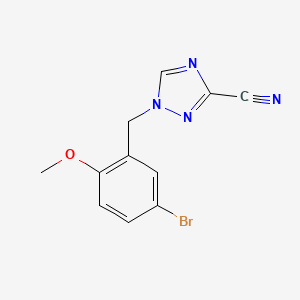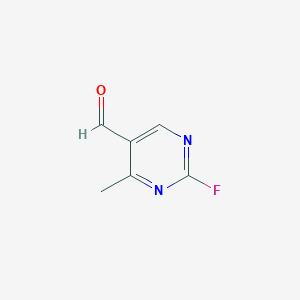![molecular formula C39H26F3P B14911201 Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)
Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane is a phosphine compound characterized by the presence of a trifluoromethyl group and a binaphthyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable binaphthyl derivative containing a trifluoromethyl group. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-phosphorus bonds . The reaction conditions often include the use of solvents such as toluene or THF, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and biaryl compounds resulting from coupling reactions.
Applications De Recherche Scientifique
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane has several scientific research applications:
Organic Synthesis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: The compound is used in the synthesis of conjugated polymers for organic photovoltaics, contributing to the development of low band gap materials.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique structural features.
Mécanisme D'action
The mechanism by which Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane exerts its effects involves its role as a ligand in coordination chemistry. The phosphine group coordinates with transition metals, forming complexes that can facilitate various catalytic processes. The trifluoromethyl group and binaphthyl structure contribute to the compound’s electronic and steric properties, influencing its reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Lacks the trifluoromethyl and binaphthyl groups, resulting in different reactivity and applications.
Triphenylphosphine: Contains three phenyl groups and is widely used as a ligand in coordination chemistry.
Binaphthyl-based Phosphines: Similar binaphthyl structure but may have different substituents affecting their properties.
Uniqueness
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to the presence of both a trifluoromethyl group and a binaphthyl structure, which impart distinct electronic and steric properties. These features make it a valuable ligand in catalysis and a useful building block in materials science.
Propriétés
Formule moléculaire |
C39H26F3P |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
diphenyl-[1-[2-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C39H26F3P/c40-39(41,42)30-23-19-29(20-24-30)35-25-21-27-11-7-9-17-33(27)37(35)38-34-18-10-8-12-28(34)22-26-36(38)43(31-13-3-1-4-14-31)32-15-5-2-6-16-32/h1-26H |
Clé InChI |
NIQICUJDJFRVOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=C(C=C7)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)

![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)

![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)
![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)
![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)




